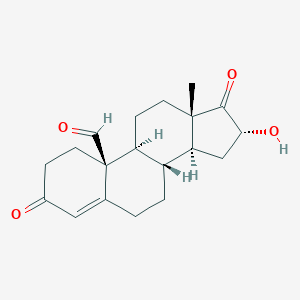
16-Hydroxy-19-oxo-4-androsten-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Hydroxy-19-oxo-4-androsten-3,17-dione, also known as 16-OH androstenedione, is a steroid hormone that is produced by the adrenal glands and ovaries. It is a precursor to the production of estrogen and testosterone in the body. In recent years, 16-OH androstenedione has gained attention in the scientific community due to its potential use in cancer research and treatment.
Mécanisme D'action
The mechanism of action of 16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in the production of estrogen and testosterone. This inhibition leads to a decrease in the production of these hormones, which can slow the growth of certain types of cancer cells.
Biochemical and Physiological Effects:
This compound androstenedione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of aromatase, an enzyme that is involved in the production of estrogen. This inhibition can lead to a decrease in the production of estrogen, which can slow the growth of certain types of cancer cells. This compound androstenedione has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione in lab experiments is that it is a relatively stable compound. It can be synthesized in large quantities and stored for long periods of time without significant degradation. However, one limitation of using this compound androstenedione in lab experiments is that it can be expensive to synthesize, which can limit its use in certain types of research.
Orientations Futures
There are a number of future directions for research involving 16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione. One area of research is the development of new cancer treatments that target the production of estrogen and testosterone. Another area of research is the development of new drugs that can inhibit the activity of aromatase, which could lead to new treatments for breast cancer. Additionally, research is needed to better understand the mechanism of action of this compound androstenedione and its potential use in other areas of medicine.
Méthodes De Synthèse
16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione can be synthesized through the oxidation of androstenedione. This process can be achieved through chemical or enzymatic methods. Chemical synthesis involves the use of reagents and solvents to oxidize androstenedione, while enzymatic synthesis involves the use of enzymes to catalyze the oxidation reaction.
Applications De Recherche Scientifique
16-Hydroxy-19-oxo-4-androsten-3,17-dione androstenedione has been studied for its potential use in cancer research and treatment. Studies have shown that this compound androstenedione can inhibit the growth of certain types of cancer cells, including breast, prostate, and ovarian cancer cells. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Propriétés
Numéro CAS |
129880-44-0 |
|---|---|
Formule moléculaire |
C5H12N2O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(8R,9S,10S,13S,14S,16R)-16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C19H24O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h8,10,13-16,22H,2-7,9H2,1H3/t13-,14+,15+,16-,18+,19-/m1/s1 |
Clé InChI |
VRUPIXBFMFLHCS-ROSLGNJOSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=CC(=O)CC[C@]34C=O |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=CC(=O)CCC34C=O |
SMILES canonique |
CC12CCC3C(C1CC(C2=O)O)CCC4=CC(=O)CCC34C=O |
Synonymes |
16 alpha-hydroxy-19-oxoandrost-4-ene-3,17-dione 16-HAET 16-hydroxy-19-oxo-4-androsten-3,17-dione 16-hydroxyandrost-4-ene-3,17,19-trione 16-OH-19-oxo A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)
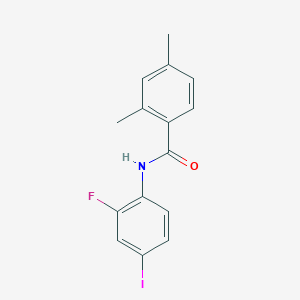
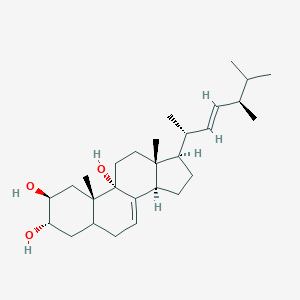
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
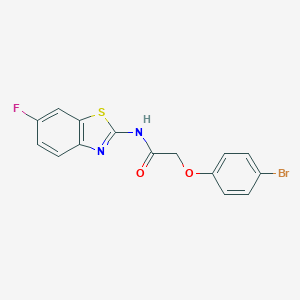
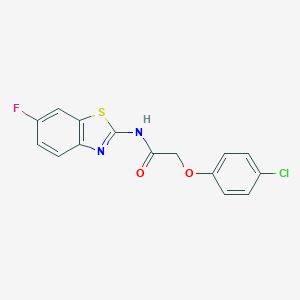
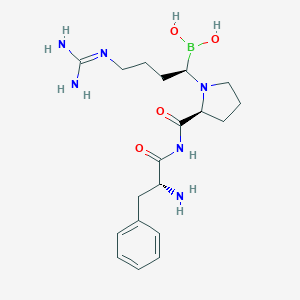
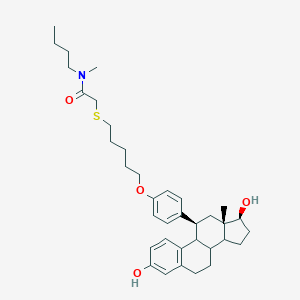

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)